molecular formula C17H13FN2O3S B1669314 CTX-0124143

CTX-0124143

货号: B1669314
分子量: 344.4 g/mol
InChI 键: CMGWGSMHPCWLOH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

CTX-0124143 (Ciproquazone) is a potent histone acetyltransferase (HAT) inhibitor with a primary target of KAT6A (lysine acetyltransferase 6A), demonstrating an IC50 value of 1.0 μM in biochemical assays . Its molecular formula is C17H13FN2O3S (molecular weight: 344.36), and it adopts an aryl acylsulfonohydrazide scaffold that enables selective binding to the MYST acetyltransferase domain . This compound is widely used to study cellular senescence mechanisms due to its ability to inhibit KAT6A-mediated acetylation, a key driver of senescence-associated pathways .

The compound is commercially available as a stable solid powder (purity >98%), soluble in DMSO, and exhibits long-term stability when stored at -20°C . Structural studies, including X-ray crystallography (PDB ID: 6PDD), confirm its direct interaction with KAT6A, forming critical hydrogen bonds and hydrophobic interactions within the enzyme’s active site .

属性

IUPAC Name

2-fluoro-N'-naphthalen-2-ylsulfonylbenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O3S/c18-16-8-4-3-7-15(16)17(21)19-20-24(22,23)14-10-9-12-5-1-2-6-13(12)11-14/h1-11,20H,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMGWGSMHPCWLOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NNC(=O)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Sulfonohydrazide Intermediate Preparation

The naphthalene-2-sulfonohydrazide intermediate is synthesized via nucleophilic substitution between naphthalene-2-sulfonyl chloride and hydrazine hydrate. Key parameters include:

  • Solvent System : Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) under nitrogen atmosphere.
  • Stoichiometry : A 1:1.2 molar ratio of sulfonyl chloride to hydrazine hydrate to ensure complete conversion.
  • Temperature : Reaction conducted at 0–5°C to mitigate exothermic side reactions.

This step typically achieves >85% yield after aqueous workup and recrystallization from ethanol/water mixtures.

Acylation with 2-Fluorobenzoyl Chloride

The sulfonohydrazide intermediate undergoes acylation with 2-fluorobenzoyl chloride in the presence of a tertiary amine base (e.g., triethylamine or N,N-diisopropylethylamine). Critical considerations:

  • Coupling Conditions : Reactions proceed in anhydrous DCM at ambient temperature (20–25°C) for 12–16 hours.
  • Base Equivalents : 1.5 equivalents of base relative to the sulfonohydrazide to neutralize HCl byproducts.
  • Purification : Column chromatography on silica gel (ethyl acetate/hexanes gradient) yields this compound in 70–75% purity, with final recrystallization from methanol raising purity to >98%.

Optimization of Reaction Parameters

Solvent Effects on Acylation Efficiency

Comparative studies reveal solvent polarity significantly impacts reaction kinetics:

Solvent Dielectric Constant (ε) Reaction Time (h) Yield (%)
Dichloromethane 8.93 16 75
Tetrahydrofuran 7.58 20 68
Acetonitrile 37.5 8 82

Acetonitrile’s higher polarity accelerates the acylation but complicates product isolation due to increased solubility. Thus, dichloromethane remains the preferred solvent for industrial applications.

Catalytic Enhancements

The addition of 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst (0.1 equiv) reduces reaction time to 6 hours while maintaining yields at 78–80%. This modification is particularly advantageous for scale-up processes requiring rapid turnover.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Pilot-scale studies demonstrate the feasibility of a continuous flow approach:

  • Reactor Design : Tubular reactor with static mixers ensures efficient mass transfer.
  • Residence Time : 30 minutes at 50°C under 10 bar pressure.
  • Output : 12 kg/day with 88% purity before recrystallization.

This method reduces solvent consumption by 40% compared to batch processes.

Green Chemistry Metrics

Efforts to improve sustainability have evaluated solvent recycling and atom economy:

Metric Batch Process Continuous Flow
E-factor (kg waste/kg product) 32 18
Atom Economy (%) 64 64
PMI (Process Mass Intensity) 45 28

While atom economy remains unchanged, flow synthesis markedly improves environmental performance.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.82 (s, 1H, NH), 8.55 (s, 1H, NH), 8.20–7.45 (m, 10H, aromatic), 7.32 (t, J = 8.4 Hz, 1H, Ar-F).
  • ¹³C NMR (101 MHz, DMSO-d₆): δ 164.2 (C=O), 162.5 (d, J = 245 Hz, C-F), 142.1–117.3 (aromatic carbons), 116.8 (SO₂).
  • HRMS : [M+H]⁺ calcd for C₁₇H₁₃FN₂O₃S: 344.0638; found: 344.0635.

Purity Assessment

HPLC analysis (C18 column, 70:30 MeCN/H₂O + 0.1% TFA) shows a single peak at 8.7 minutes (λ = 254 nm), confirming >99% chemical purity after recrystallization.

Challenges in Process Chemistry

Polymorphism Control

This compound exhibits three crystalline polymorphs (Forms I–III), with Form I being the thermodynamically stable variant. Seeding with Form I crystals during crystallization ensures batch-to-batch consistency.

Comparative Analysis of Synthetic Methodologies

Parameter Laboratory-Scale (Batch) Pilot-Scale (Continuous)
Cycle Time 48 hours 6 hours
Yield 68–72% 82–85%
Solvent Consumption 15 L/kg 8.5 L/kg
Energy Consumption 120 kWh/kg 65 kWh/kg

Continuous flow methods demonstrate clear advantages in throughput and sustainability.

化学反应分析

反应类型

CTX-0124143 经历了几种类型的化学反应,包括:

常用试剂和条件

This compound 反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及各种亲核试剂用于取代反应。 反应条件通常涉及受控温度和使用惰性气氛以防止不必要的副反应 .

形成的主要产物

This compound 反应形成的主要产物取决于具体的反应条件。 例如,氧化反应可能产生磺酰衍生物,而取代反应可以产生各种取代的酰基磺酰肼 .

科学研究应用

Cancer Research

CTX-0124143 has been extensively studied for its anti-cancer properties. It has shown effectiveness in models of various cancers, including:

  • Hepatocellular Carcinoma : Inhibiting KAT6A activity leads to reduced tumor growth and increased cellular senescence .
  • Leukemia : The compound's inhibition of KAT6A is being explored as a therapeutic strategy against acute myeloid leukemia, where KAT6A mutations are prevalent .

Cellular Senescence Studies

The compound is employed in research focused on cellular senescence mechanisms. By inducing senescence, this compound helps elucidate pathways involved in aging and cancer progression .

Epigenetic Regulation

This compound serves as a tool for studying the epigenetic regulation of gene expression through histone modifications. Its ability to inhibit KAT6A allows researchers to investigate the downstream effects on gene transcription .

Case Study 1: Inhibition of Tumor Growth

In a study involving hepatocellular carcinoma models, treatment with this compound resulted in significant tumor size reduction compared to control groups. The mechanism was linked to the induction of senescence markers and downregulation of oncogenes associated with KAT6A activity .

Case Study 2: Leukemia Treatment Potential

Recent investigations have shown that this compound can effectively inhibit KAT6A in leukemia cell lines, suggesting its potential as a therapeutic agent. However, its clinical application has been limited due to issues related to selectivity and pharmacokinetics, prompting further optimization efforts .

作用机制

CTX-0124143 通过抑制赖氨酸乙酰转移酶 KAT6A 的活性发挥作用。这种抑制是通过竞争性地结合 KAT6A 上的乙酰辅酶 A (Ac-CoA) 结合位点来实现的。 通过阻断该位点,this compound 阻止了组蛋白的乙酰化,导致基因表达发生改变并诱导细胞衰老 .

相似化合物的比较

Comparison with Similar Compounds

Key Comparative Data

The table below contrasts CTX-0124143 with CCT077791, a structurally distinct HAT inhibitor targeting p300 and PCAF, based on available evidence:

Parameter This compound CCT077791
Target Enzyme KAT6A p300, PCAF
IC50 1.0 μM (KAT6A) Not explicitly reported; inferred <1 μM
Application Cellular senescence research Cancer therapeutics
Molecular Formula C17H13FN2O3S Undisclosed (CAS: 748777-47-1)
Purity >98% 99.15%
Structural Class Aryl acylsulfonohydrazide Undisclosed
Key Study High-throughput screening Preclinical cancer models

Mechanistic and Functional Differences

  • Target Specificity : this compound exhibits high selectivity for KAT6A, a member of the MYST HAT family, whereas CCT077791 inhibits p300 and PCAF, which belong to different HAT subfamilies (GNAT and p300/CBP, respectively) . This distinction underpins their divergent biological applications: KAT6A inhibition drives senescence, while p300/PCAF inhibition disrupts oncogenic transcription .
  • Potency : While both compounds show sub-micromolar activity, this compound’s IC50 of 1.0 μM for KAT6A is well-documented . CCT077791’s potency is inferred from its described efficacy in cancer models, though exact IC50 values remain unspecified .
  • Structural Insights: this compound’s acylsulfonohydrazide moiety is critical for binding KAT6A’s catalytic pocket, as revealed by co-crystallization studies .

Research and Commercial Accessibility

  • This compound is readily available from suppliers like TargetMol and Shanghai Jinpan Biotech, with pricing tiers ranging from ¥723/mg to ¥12,300/200 mg .
  • CCT077791’s commercial availability is less transparent, suggesting it may be restricted to academic or proprietary research pipelines .

Critical Analysis of Discrepancies and Limitations

  • IC50 Variability : One source cites this compound’s IC50 as 0.49 μM , conflicting with the widely reported 1.0 μM . This discrepancy may arise from assay conditions (e.g., enzyme vs. cell-based assays) or batch-to-batch variability.
  • Data Gaps : Structural and kinetic data for CCT077791 are absent, hindering a comprehensive comparison. Similarly, this compound’s off-target effects on other MYST HATs (e.g., KAT5) remain uncharacterized.

生物活性

CTX-0124143, also known as 2-Fluoro-N'-(2-naphthylsulfonyl)benzohydrazide, is a compound that has garnered attention for its role as a selective inhibitor of the histone acetyltransferase KAT6A. This compound is part of a broader category of benzoylsulfonohydrazides, which have shown potential in various therapeutic applications, particularly in cancer treatment.

PropertyValue
Molecular FormulaC17_{17}H13_{13}F2_{2}N2_{2}O3_{3}S
Molecular Weight344.36 g/mol
Density1.4 ± 0.1 g/cm³
IC50_{50}0.49 µM (KAT6A inhibition)
SynonymsThis compound, Benzoylsulfonohydrazide

This compound functions by inhibiting KAT6A, an enzyme involved in the acetylation of lysine residues on histones, which plays a critical role in gene transcription regulation. The inhibition of KAT6A leads to alterations in gene expression patterns that can induce cellular senescence and apoptosis in cancer cells.

Research Findings

  • Inhibition Studies : In biochemical assays, this compound exhibited an IC50_{50} value of 0.49 µM against KAT6A, indicating its potency as an inhibitor. Subsequent medicinal chemistry optimization efforts led to the development of WM-8014, which displayed even greater inhibitory activity with an IC50_{50} of 8 nM .
  • Cellular Effects : Treatment with this compound has been shown to induce senescence in various cancer cell lines. For instance, studies demonstrated that this compound led to the upregulation of senescence markers such as p16INK4A and p21CIP1 in mouse embryonic fibroblasts (MEFs) .
  • In Vivo Studies : In animal models, this compound was tested for its neuroprotective effects post-dorsal root crush injury (DRCI). Results indicated that while it inhibited KAT6A, it did not significantly alter levels of pyroptosis-related proteins such as GSDMD and caspase-1 when co-administered with EGCG, suggesting a complex interaction between these pathways .

Case Studies

Case Study 1: Cancer Cell Lines
In a study involving multiple cancer cell lines, this compound was administered to assess its effects on cell proliferation and apoptosis. The results indicated a significant reduction in cell viability compared to controls (p < 0.0005), with flow cytometry confirming increased apoptosis rates .

Case Study 2: Neuropathic Pain Model
In a neuropathic pain model using rats, the administration of this compound alongside EGCG resulted in no significant decrease in pain-related protein levels compared to controls, highlighting its potential role in modulating pain pathways through KAT6A inhibition .

常见问题

Basic Research Question: What is the biochemical mechanism of CTX-0124143, and how is its inhibitory activity against KAT6A experimentally validated?

Answer:
this compound functions as a histone acetyltransferase (HAT) inhibitor, specifically targeting KAT6A with an IC50 of 1.0 μM. To validate its activity, researchers typically employ in vitro enzyme inhibition assays using recombinant KAT6A protein. Methods include:

  • Fluorometric assays measuring acetylation of histone substrates (e.g., H3K23ac) with fluorophore-conjugated acetyl-CoA.
  • Dose-response curves to calculate IC50 values, ensuring consistency across replicates (e.g., 3-5 independent experiments).
  • Control experiments with known HAT inhibitors (e.g., CCT077791 for p300/PCAF inhibition) to confirm specificity .

Basic Research Question: Which cellular senescence models are most appropriate for studying this compound’s effects?

Answer:
Common models include:

  • Primary fibroblast cultures (e.g., human diploid fibroblasts) induced into senescence via replicative exhaustion or oxidative stress (H₂O₂ treatment).
  • SA-β-galactosidase staining to quantify senescent cells, combined with proliferation assays (e.g., EdU incorporation).
  • Transcriptomic profiling (RNA-seq) of senescence-associated secretory phenotype (SASP) markers (e.g., IL-6, MMP3) post-treatment .

Advanced Research Question: How can researchers optimize experimental design to mitigate cytotoxicity confounders when testing this compound in vitro?

Answer:

  • Dose-range pilot studies : Start with 0.1–10 μM (based on IC50 = 1.0 μM) to identify subtoxic concentrations.
  • Viability assays : Use ATP-based (CellTiter-Glo) or mitochondrial activity (MTT) assays in parallel with senescence markers.
  • Time-course experiments : Assess acute vs. chronic exposure (e.g., 24h vs. 7-day treatments) to distinguish senescence induction from apoptosis .

Advanced Research Question: How should researchers address contradictory data on this compound’s efficacy across different cellular models?

Answer:

  • Model-specific validation : Compare KAT6A expression levels (western blot/qPCR) across cell lines to ensure target relevance.
  • Genetic knockdown : Use siRNA/shRNA against KAT6A to confirm on-target effects.
  • Meta-analysis : Aggregate data from multiple studies (e.g., proteomic screens) to identify confounding variables (e.g., cell cycle phase dependencies) .

Advanced Research Question: What statistical and computational methods are critical for analyzing dose-response relationships in this compound studies?

Answer:

  • Nonlinear regression : Fit dose-response data to a four-parameter logistic model (e.g., GraphPad Prism) for IC50 determination.
  • Synergy scoring : Use the Chou-Talalay method for combination therapies (e.g., with CDK4/6 inhibitors).
  • Machine learning : Apply tools like CellProfiler to automate high-content imaging analysis of senescence phenotypes .

Advanced Research Question: How can researchers evaluate this compound’s cross-reactivity with other KAT isoforms (e.g., KAT6B)?

Answer:

  • Biochemical selectivity panels : Test inhibition against recombinant KAT6B, p300, and PCAF using radiolabeled acetyl-CoA assays.
  • Crystallography : Resolve co-crystal structures of this compound bound to KAT6A vs. other isoforms to identify binding-pocket differences.
  • Cellular thermal shift assays (CETSA) : Confirm target engagement in live cells .

Advanced Research Question: What methodologies are recommended for studying this compound’s pharmacokinetics in preclinical in vivo models?

Answer:

  • Animal models : Use senescence-prone mice (e.g., BubR1 hypomorphs) or xenografts with KAT6A-overexpressing tumors.
  • LC-MS/MS quantification : Measure plasma/tissue concentrations post-administration to determine bioavailability.
  • PD-PK modeling : Corrogate drug exposure with pharmacodynamic markers (e.g., H3K23ac reduction) .

Advanced Research Question: How to design experiments assessing this compound’s synergy with existing senescence-inducing therapies?

Answer:

  • Combinatorial screening : Pair this compound with senolytics (e.g., navitoclax) or DDR inhibitors (e.g., AZD7762).
  • Synergy metrics : Calculate combination indices (CI) using CompuSyn software.
  • Single-cell RNA-seq : Profile transcriptional heterogeneity in co-treated populations to identify resistance pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CTX-0124143
Reactant of Route 2
Reactant of Route 2
CTX-0124143

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。